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Overview
Description
H-Gln-Gln-OH: N2-L-glutaminyl-L-glutamine , is a dipeptide formed from two L-glutamine residues. It has the molecular formula C10H18N4O5 and a molecular weight of 274.27 g/mol . This compound is used in various scientific and industrial applications, particularly in the preparation of pharmaceutical injection solutions containing glutamine dipeptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: H-Gln-Gln-OH can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support . The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed in SPPS, where the Fmoc group protects the amino group of the amino acids during the synthesis . After the synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of H-Gln-Gln-OH involves large-scale SPPS, followed by purification processes such as HPLC to ensure high purity and yield . The production process is optimized to minimize costs and maximize efficiency, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions: H-Gln-Gln-OH can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can lead to the formation of pyroglutamic acid from the N-terminal glutamine residue.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used for oxidation reactions.
Major Products Formed:
Hydrolysis: Free L-glutamine.
Oxidation: Pyroglutamic acid.
Scientific Research Applications
H-Gln-Gln-OH has a wide range of applications in scientific research, including:
Chemistry:
- Used as a substrate for studying enzyme kinetics and mechanisms, particularly for enzymes like glutaminyl cyclase .
Biology:
Medicine:
- Utilized in the preparation of pharmaceutical injection solutions to prevent complications in patients under high protein catabolism conditions .
- Studied for its potential therapeutic effects in conditions such as hyperoxic lung injury and bronchopulmonary dysplasia .
Industry:
Mechanism of Action
H-Gln-Gln-OH can be compared with other similar compounds, such as:
L-Glutamine: A single amino acid that serves as a building block for proteins and plays a crucial role in cellular metabolism.
Ala-Gln (L-alanyl-L-glutamine): A dipeptide used in nutritional supplements with higher solubility and stability compared to free L-glutamine.
Uniqueness:
Comparison with Similar Compounds
Properties
IUPAC Name |
5-amino-2-[(2,5-diamino-5-oxopentanoyl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O5/c11-5(1-3-7(12)15)9(17)14-6(10(18)19)2-4-8(13)16/h5-6H,1-4,11H2,(H2,12,15)(H2,13,16)(H,14,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJYQMFIIJVETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.